molecular formula C7H5N3O2 B1486332 Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1086375-50-9

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B1486332
M. Wt: 163.13 g/mol
InChI Key: SBDWLDBGGVPVAR-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound that appears as a yellow powder . It is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in various studies . The synthesis process involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been analyzed in several studies . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties and stability found in this family of compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid appears as a yellow powder . More detailed physical and chemical properties such as melting point, infrared spectrum, and NMR data can be found in the literature .

Scientific Research Applications

  • Fluorescent Molecules for Optical Applications

    • Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
    • Method: The study identified a family of PPs that have key characteristics for optical applications. These PPs have simpler and greener synthetic methodology and tunable photophysical properties .
    • Results: The study found that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
  • Antitumor Agents

    • Application: Pyrazolo[1,5-a]pyrimidine derivatives have played an important role in the development of antitumor agents due to their structural diversity and good kinase inhibitory activity .
    • Method: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
    • Results: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
  • Pesticides

    • Application: Pyrazolo[1,5-a]pyrimidines have found use in the agricultural industry as pesticides .
    • Method: The specific methods of application and experimental procedures would depend on the specific pesticide formulation and the target pests .
    • Results: While specific results would vary, the overall goal is to effectively control pest populations without causing undue harm to non-target organisms or the environment .
  • Dyes and Pigments

    • Application: Pyrazolo[1,5-a]pyrimidines have been used in the creation of dyes and pigments .
    • Method: The specific methods of application and experimental procedures would depend on the specific dye or pigment being produced .
    • Results: The results would be vibrant and stable colors suitable for a variety of applications .
  • Kinase Inhibitors

    • Application: Pyrazolo[1,5-a]pyrimidines have been used as kinase inhibitors. They have shown excellent activity against various kinases such as B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC .
    • Method: The specific methods of application and experimental procedures would depend on the specific kinase being targeted .
    • Results: The results would be the inhibition of the targeted kinase, which could have various therapeutic effects depending on the specific kinase .
  • Fluorescent Molecules for Bioimaging Applications

    • Application: Pyrazolo[1,5-a]pyrimidines have been used as fluorescent molecules for bioimaging applications .
    • Method: The specific methods of application and experimental procedures would depend on the specific bioimaging application .
    • Results: The results would be the ability to visualize certain biological processes or structures using the fluorescence of the Pyrazolo[1,5-a]pyrimidines .

Safety And Hazards

While specific safety and hazards information for Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not available, general safety measures for handling chemical compounds should be followed. These include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Future research may focus on optimizing these compounds for various applications, including bioimaging, organic light-emitting devices, and bio-macromolecular interactions .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDWLDBGGVPVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS RN

1086375-50-9
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YI Sakhno, SV Shishkina, OV Shishkin, VI Musatov… - Molecular …, 2010 - Springer
Heterocyclization reactions of pyruvic acids, aromatic aldehydes and 5-amino-N-aryl-1H-pyrazole-4-carboxamides yielding four different types of final compounds are described. The …
Number of citations: 43 link.springer.com
A Kamal, JR Tamboli, MJ Ramaiah, SF Adil… - …, 2012 - Wiley Online Library
A library of new anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates were designed, synthesized, and evaluated for their anticancer activity in cervical cancer cells such as HeLa and …
NG Johansson, L Dreano, K Vidilaseris… - …, 2021 - Wiley Online Library
Inhibition of membrane‐bound pyrophosphatase (mPPase) with small molecules offer a new approach in the fight against pathogenic protozoan parasites. mPPases are absent in …
C Gege, B Bao, H Bluhm, J Boer… - Journal of medicinal …, 2012 - ACS Publications
Osteoarthritis (OA) is a nonsystemic disease for which no oral or parenteral disease-modifying osteoarthritic drug (DMOAD) is currently available. Matrix metalloproteinase 13 (MMP-13) …
Number of citations: 72 pubs.acs.org
B Pan, H Weerasinghe, A Sezmis… - ACS Infectious …, 2023 - ACS Publications
Fungal infections pose a significant and increasing threat to human health, but the current arsenal of antifungal drugs is inadequate. We screened the Medicines for Malaria Venture (…
Number of citations: 3 pubs.acs.org
SM Desenko, MY Gorobets, VV Lipson… - The Chemical …, 2023 - Wiley Online Library
Dihydroazolopyrimidines are an important class of heterocycles that are isosteric to natural purines and are therefore of great interest primarily as drug‐like molecules. In contrast to the …
Number of citations: 3 onlinelibrary.wiley.com
M Xu, P Ryan, S Rudrawar, RJ Quinn… - Acta Pharmacologica …, 2020 - nature.com
Abnormal protein aggregation has been linked to many neurodegenerative diseases, including Parkinson’s disease (PD). The main pathological hallmark of PD is the formation of Lewy …
Number of citations: 28 www.nature.com

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